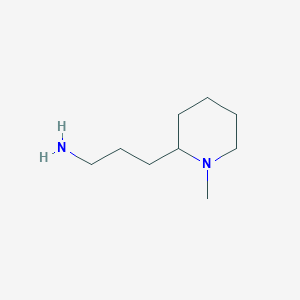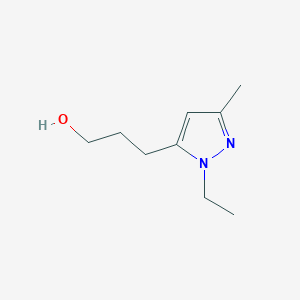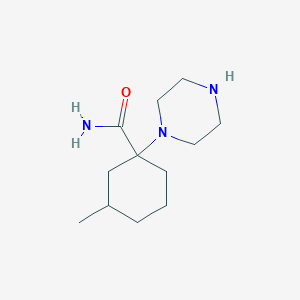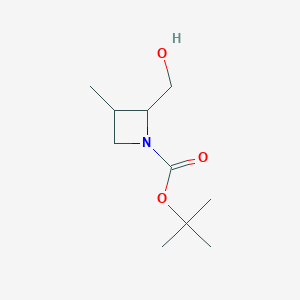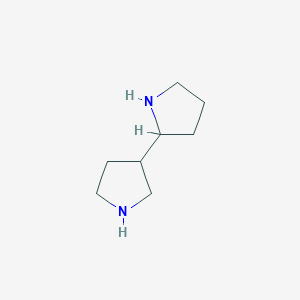
2,3'-Bipyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3’-Bipyrrolidine is an organic compound that consists of two pyrrolidine rings connected by a single bond
準備方法
Synthetic Routes and Reaction Conditions: 2,3’-Bipyrrolidine can be synthesized through several methods. One common approach involves the photodimerization of pyrrolidine. In this method, pyrrolidine is subjected to ultraviolet light in the presence of a mercury drop, leading to the formation of 2,3’-bipyrrolidine . The reaction mixture is heated to reflux and maintained under these conditions for several days. The product is then purified through distillation.
Industrial Production Methods: Industrial production of 2,3’-bipyrrolidine typically involves large-scale photodimerization processes. The reaction conditions are optimized to ensure high yields and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions: 2,3’-Bipyrrolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: N-oxides of 2,3’-bipyrrolidine.
Reduction: Hydrogenated derivatives.
Substitution: Functionalized bipyrrolidine derivatives.
科学的研究の応用
2,3’-Bipyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 2,3’-bipyrrolidine involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion used in the complex.
類似化合物との比較
2,2’-Bipyrrolidine: Another bipyrrolidine derivative with similar structural properties but different reactivity and applications.
2,2’-Bipyridine: A related compound with two pyridine rings, widely used as a ligand in coordination chemistry.
Uniqueness: 2,3’-Bipyrrolidine is unique due to its specific structural arrangement, which imparts distinct reactivity and stability compared to other bipyrrolidine derivatives
特性
分子式 |
C8H16N2 |
|---|---|
分子量 |
140.23 g/mol |
IUPAC名 |
2-pyrrolidin-3-ylpyrrolidine |
InChI |
InChI=1S/C8H16N2/c1-2-8(10-4-1)7-3-5-9-6-7/h7-10H,1-6H2 |
InChIキー |
GTRJCIJQEQAYBN-UHFFFAOYSA-N |
正規SMILES |
C1CC(NC1)C2CCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[(Benzyloxy)carbonyl]amino}-3-(2,4-dichlorophenyl)propanoic acid](/img/structure/B13522642.png)
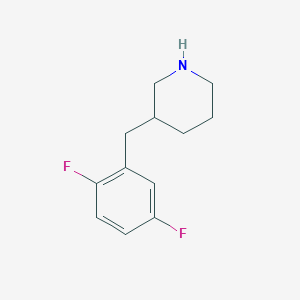
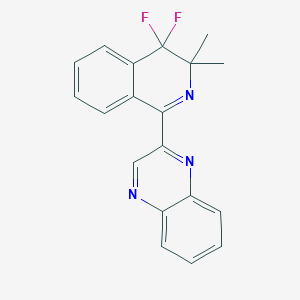
![Tert-butyl7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B13522659.png)



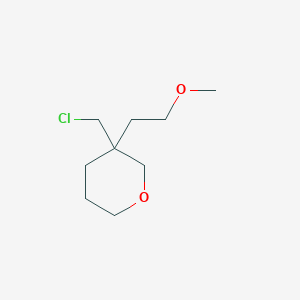
![1,8-Dioxaspiro[5.5]undecan-4-amine](/img/structure/B13522692.png)
